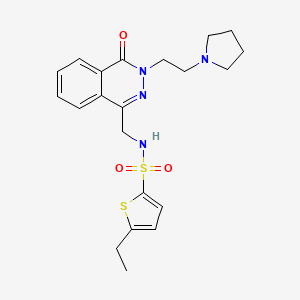
5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that finds various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which enable it to interact with different molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. These steps include the formation of intermediate compounds and their subsequent reactions under controlled conditions:
Intermediate Compound Formation: : The initial step involves the synthesis of intermediates such as phthalazinone derivatives.
Coupling Reactions: : These intermediates undergo coupling reactions with pyrrolidine and thiophene-2-sulfonamide to form the final compound.
Reaction Conditions: : Reactions are usually carried out under reflux conditions using solvents like dichloromethane or dimethylformamide, along with catalysts such as potassium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable procedures:
Batch Processing: : Employing large-scale batch reactors to ensure uniformity and consistency.
Continuous Flow Chemistry: : Utilizing continuous flow reactors for efficient and rapid synthesis, minimizing reaction times and improving yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where it interacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : It can be reduced under specific conditions to yield secondary amines or other reduced derivatives.
Substitution: : The thiophene ring allows for electrophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Halogenated Thiophene Derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound is valuable in various scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a starting material for the synthesis of complex molecules.
Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to the modulation of biochemical pathways. For example, it might inhibit an enzyme involved in the inflammatory process, thereby exerting an anti-inflammatory effect.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similar Compounds
Compared to other compounds with similar structures, 5-ethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide exhibits distinct reactivity and biological activity. This uniqueness is attributed to its specific molecular architecture.
Similar Compounds
N-(2-ethylphenyl)-N'-[4-(methylsulfonyl)phenyl]thiourea: : Different in structure but shares similar sulfonamide functionalities.
4-((3-(2-(pyrrolidin-1-yl)ethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide: : Structurally related, with variations in the thiophene and benzenesulfonamide moieties.
1-(pyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-phthalazine-2-sulfonamide: : Shows similar bioactivity and is utilized in analogous applications.
This summary captures the essence of the compound and its significance in various fields. Does it match your expectations?
Eigenschaften
IUPAC Name |
5-ethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-2-16-9-10-20(29-16)30(27,28)22-15-19-17-7-3-4-8-18(17)21(26)25(23-19)14-13-24-11-5-6-12-24/h3-4,7-10,22H,2,5-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTNWAVNRZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
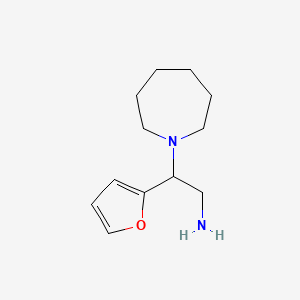
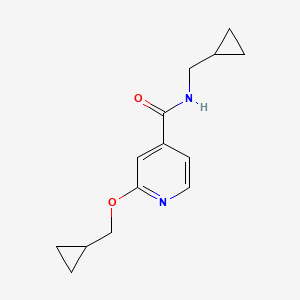
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2904998.png)
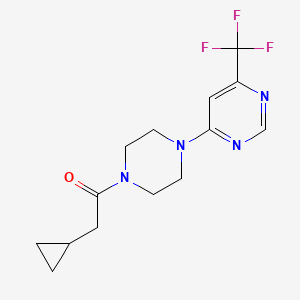
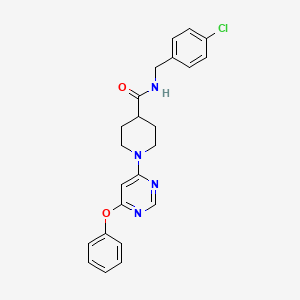
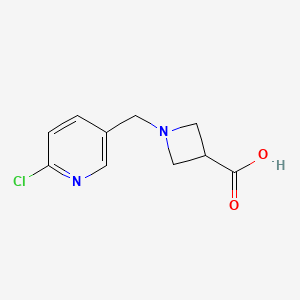
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(2-methylphenyl)acetamide](/img/structure/B2905006.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)
![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
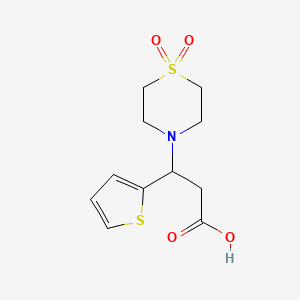
![N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2905014.png)
